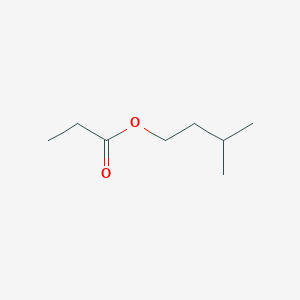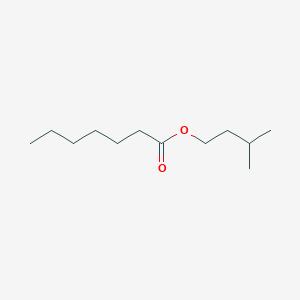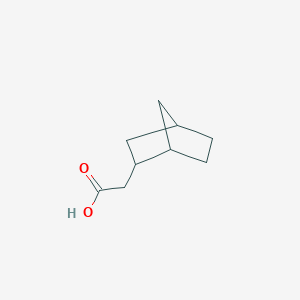
Bis(3-glicidoxipropil)tetrametilbisiloxano
Descripción general
Descripción
Bis(3-glycidoxypropyl)tetramethyldisiloxane is a useful research compound. Its molecular formula is C16H34O5Si2 and its molecular weight is 362.61 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(3-glycidoxypropyl)tetramethyldisiloxane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93976. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(3-glycidoxypropyl)tetramethyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3-glycidoxypropyl)tetramethyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Poli (Siloxano Amina)s Funcionales
Este compuesto se puede utilizar como material de partida para sintetizar poli (siloxano amina)s funcionales a través de una polimerización de clic amina-epóxido . Este proceso es significativo para aplicaciones materiales y biológicas .
Preparación de Membranas de Electrolito Polimérico (PEM) para Aplicaciones de Celdas de Combustible
1,3-Bis(3-glicidoxipropil)tetrametilbisiloxano se utiliza para preparar membranas de electrolito polimérico (PEM) para aplicaciones de celdas de combustible . Estas membranas son un componente crítico en las celdas de combustible, que son dispositivos que convierten la energía potencial química (como el hidrógeno) directamente en energía eléctrica.
Mecanismo De Acción
Target of Action
Bis(3-glycidoxypropyl)tetramethyldisiloxane, also known as 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane, is a versatile compound used in the synthesis of functional poly(siloxane amine)s . Its primary targets are the amine groups present in the polymer chains .
Mode of Action
The compound interacts with its targets through an amine-epoxy click polymerization . This reaction involves the opening of the epoxy ring of the glycidyloxypropyl group by the amine, leading to the formation of a secondary amine and a hydroxyl group .
Biochemical Pathways
The amine-epoxy click polymerization leads to the formation of poly(siloxane amine)s . These polymers have various applications in material and biological fields . The downstream effects of this pathway include the creation of materials with unique properties such as flexibility, thermal stability, and biocompatibility .
Result of Action
The result of the action of Bis(3-glycidoxypropyl)tetramethyldisiloxane is the formation of functional poly(siloxane amine)s . These polymers can be used in various applications, including the preparation of polymer electrolyte membranes (PEM) for fuel cell applications .
Action Environment
The action, efficacy, and stability of Bis(3-glycidoxypropyl)tetramethyldisiloxane can be influenced by various environmental factors. These include the presence of amines for the click polymerization, the temperature and pH of the reaction environment, and the presence of any catalysts or inhibitors . Proper ventilation is also necessary to prevent the accumulation of vapors .
Análisis Bioquímico
Biochemical Properties
It is known that it can be used to synthesize functional poly(siloxane amine)s . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in amine-epoxy click polymerization.
Molecular Mechanism
It is known to be involved in the synthesis of functional poly(siloxane amine)s via an amine-epoxy click polymerization , suggesting it may interact with biomolecules at the molecular level.
Propiedades
IUPAC Name |
[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBZDZRPYQXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-85-8 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80883318 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-80-7 | |
| Record name | 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC93976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 126-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane reacted with 3-aminopropyltriethoxysilane in the synthesis of poly(siloxane-urethane) crosslinked structures?
A1: 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane plays a crucial role in introducing both organic and inorganic functionalities into the polymer network. The reaction with 3-aminopropyltriethoxysilane utilizes the epoxy ring of the glycidoxypropyl group. This reaction yields a hybrid diol containing both hydroxyl (-OH) groups from the ring-opening and hydrolysable SiOC2H5 groups from the silane. These groups are essential for further reactions with isophorone diisocyanate and α,ω-bis(hydroxybutyl)oligodimethylsiloxane, ultimately forming the desired crosslinked poly(siloxane-urethane) structure [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)








